1,3-Di-Boc-2-methylisothiourea
Overview
Description
Synthesis Analysis
The synthesis of 1,3-Di-Boc-2-methylisothiourea often involves the reaction between S-methylthiourea hemisulfate and di-tert-butyl dicarbonate in a biphasic solvent system, typically aqueous NaHCO3 and dichloromethane, at room temperature. This method yields the compound as a white fluffy amorphous solid, which can be purified through chromatography or recrystallization from hexanes/ethyl acetate (Bhonde & Looper, 2013).
Molecular Structure Analysis
Structural studies of related thiourea derivatives have shown that these compounds can exhibit diverse conformational features dictated by their substitution patterns and the ability to form intramolecular hydrogen bonds. Single crystal X-ray diffraction analysis often reveals details about their crystalline structure, including cell parameters and space groups, contributing to a deeper understanding of their molecular geometry and interaction potential (Anitha et al., 2019).
Chemical Reactions and Properties
1,3-Di-Boc-2-methylisothiourea participates in various chemical reactions, including those leading to the formation of cyclic and acyclic guanidines. Its reactivity is a cornerstone for synthesizing numerous organic compounds, underlining its versatility in organic synthesis. The specific chemical properties, such as reactivity with hydrazines, are key to its utility in constructing complex molecular architectures (Yu, Ostresh, & Houghten, 2003).
Scientific Research Applications
Synthesis of Acyclic and Cyclic Guanidines : It is used as a reagent for synthesizing acyclic and cyclic guanidines, offering versatility in organic synthesis (Bhonde & Looper, 2013).
Peptide Synthesis : This compound is involved in forming Nα, ω, ω′-tris-alkoxycarbonyl arginines, essential in synthesizing peptides. Its use results in higher purity materials compared to other methods (Izdebski et al., 2005).
Protected Guanidine Synthesis : It reacts with various amines to produce protected guanidine, useful in multiple chemical syntheses (Guo, Cammidge, & Horwell, 2000).
Organo-catalysis : This compound plays a role in catalyzing N-tert-butyloxycarbonylation of amines with high chemoselectivity, highlighting its importance in catalysis (Sarkar et al., 2011).
Guanylation of Amines : It is used in the efficient guanylation of primary and secondary amines, a process relevant in synthetic chemistry (Ohara, Vasseur, & Smietana, 2009).
Conversion of Amines to Protected Guanidines : The compound is compared with other reagents for its efficiency in converting amines to protected guanidines, showing its superiority in certain reactions (Gers et al., 2003).
Preparation of N-t-Butoxycarbonyl Derivatives : It is involved in reactions with amino-acid esters to form N-t-butoxycarbonyl derivatives under mild conditions, showing its utility in amino acid chemistry (Tarbell, Yamamoto, & Pope, 1972).
Direct Mannich Reactions : It is used in catalyzing direct Mannich reactions, contributing to the construction of beta-aminoketones, important in organic synthesis (Uraguchi & Terada, 2004).
Fluorescent Chemodosimeter : Derivatives of this compound are used in the creation of chemodosimeters for detecting mercury ions, showcasing its application in environmental monitoring and bioimaging (Deng et al., 2017).
Substituted Guanidines Synthesis : It is utilized in the amination of S-methyl-N,N'-bis-Boc-isothiourea to give protected guanidines, again emphasizing its role in synthetic chemistry (Ube, Uraguchi, & Terada, 2007).
Safety And Hazards
“1,3-Di-Boc-2-methylisothiourea” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing . If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .
properties
IUPAC Name |
tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJXXWHAJKRDKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Di-Boc-2-methylisothiourea | |
CAS RN |
107819-90-9 | |
Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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